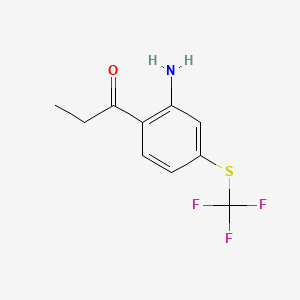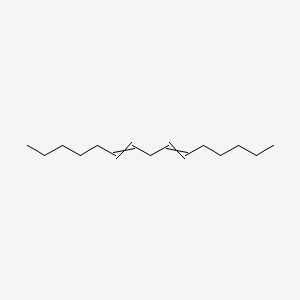![molecular formula C15H7F3N2O4 B14068270 2-[2-Nitro-4-(trifluoromethyl)phenyl]isoindole-1,3-dione CAS No. 69076-75-1](/img/structure/B14068270.png)
2-[2-Nitro-4-(trifluoromethyl)phenyl]isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-Nitro-4-(trifluoromethyl)phenyl]isoindole-1,3-dione is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and an isoindole-1,3-dione core. It is used in various scientific research applications due to its reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Nitro-4-(trifluoromethyl)phenyl]isoindole-1,3-dione typically involves the reaction of 2-nitro-4-(trifluoromethyl)benzoic acid with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as acetic anhydride or sulfuric acid to facilitate the formation of the isoindole-1,3-dione ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, solventless conditions and green chemistry principles are often employed to minimize environmental impact .
化学反応の分析
Types of Reactions
2-[2-Nitro-4-(trifluoromethyl)phenyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields amine derivatives, while substitution reactions can produce a wide range of substituted isoindole-1,3-dione compounds .
科学的研究の応用
2-[2-Nitro-4-(trifluoromethyl)phenyl]isoindole-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-[2-Nitro-4-(trifluoromethyl)phenyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of their activity and subsequent biological effects .
類似化合物との比較
Similar Compounds
2-[2-Nitro-4-(trifluoromethyl)phenyl]acetic acid: Shares the nitro and trifluoromethyl groups but differs in the core structure.
N-(Trifluoromethylthio)phthalimide: Contains a trifluoromethylthio group instead of a nitro group.
Phthalimide, N-phenyl-: Similar core structure but lacks the nitro and trifluoromethyl groups .
Uniqueness
2-[2-Nitro-4-(trifluoromethyl)phenyl]isoindole-1,3-dione is unique due to the combination of its nitro, trifluoromethyl, and isoindole-1,3-dione groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
特性
CAS番号 |
69076-75-1 |
|---|---|
分子式 |
C15H7F3N2O4 |
分子量 |
336.22 g/mol |
IUPAC名 |
2-[2-nitro-4-(trifluoromethyl)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H7F3N2O4/c16-15(17,18)8-5-6-11(12(7-8)20(23)24)19-13(21)9-3-1-2-4-10(9)14(19)22/h1-7H |
InChIキー |
IUNOOJMZOXFDJK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-(4-methoxyphenyl)-10,16-bis(4-nitrophenyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14068215.png)

![Pyrimidine, 2-[(1-methylethyl)thio]-](/img/structure/B14068236.png)






![1-Propanesulfonic acid, 3-[(3-hydroxyphenyl)propylamino]-](/img/structure/B14068289.png)

![Benzene, 1,4-bis[(4-ethenyl-2-methoxyphenoxy)methyl]-](/img/structure/B14068306.png)
